2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one
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Overview
Description
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is a chemical compound that features a chloro group, a furan ring, and a piperazine moiety
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell cycle progression and apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to influence various biochemical pathways, including those involved in cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to induce changes in cell cycle progression and apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one typically involves the reaction of 2-chloropropan-1-one with 4-(furan-2-carbonyl)piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of furan-2,3-dione derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents.
Pharmaceutical Research: Investigated for its potential activity against various diseases, including tuberculosis.
Biological Studies: Used in the study of enzyme interactions and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-[4-(pyrazine-2-carbonyl)piperazin-1-yl]propan-1-one
- 2-Chloro-1-[4-(pyridine-2-carbonyl)piperazin-1-yl]propan-1-one
Uniqueness
2-Chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one is unique due to the presence of the furan ring, which imparts distinct chemical properties and potential biological activities compared to its analogs with pyrazine or pyridine rings .
Properties
IUPAC Name |
2-chloro-1-[4-(furan-2-carbonyl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O3/c1-9(13)11(16)14-4-6-15(7-5-14)12(17)10-3-2-8-18-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWYKGIQTATWGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C(=O)C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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